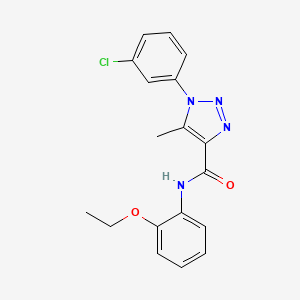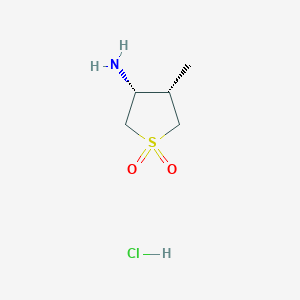
3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Cyanamide Chemistry and Applications
Cyanamide chemistry plays a significant role in various scientific research applications, notably in the synthesis of nitrogen-containing heterocycles. These compounds are crucial for developing pharmaceuticals, agrochemicals, and materials science. Cyanamides serve as precursors in cycloaddition reactions, aminocyanation processes, and as electrophilic cyanide-transfer agents, highlighting their versatility in organic synthesis and potential relevance to compounds like "3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide" (Prabhath et al., 2017).
N-Allenyl Cyanamides Synthesis
The synthesis of N-allenyl cyanamides showcases innovative methods in organic chemistry that may relate to the synthesis and functionalization of complex compounds like "this compound." These compounds are synthesized through deoxycyanamidation-isomerization approaches, indicating the potential for creating diverse cyanamide-based products with wide-ranging applications (Ayres et al., 2018).
Transannular Reactions and N-Heterocyclization
Transannular N-heterocyclization reactions, particularly in the context of cycloalkenes and cycloalkadienes, could provide insights into synthetic strategies that might be applicable to the cyclization reactions of compounds with complex structures like "this compound." These methodologies offer pathways to synthesize bicyclic and tricyclic nitrogen-containing structures, which are of interest in medicinal chemistry and drug development (Haufe et al., 1993).
Electrophilic Cyanation
The electrophilic cyanation of aryl and heteroaryl bromides using cyanation reagents presents a methodological approach that could be extrapolated to the functionalization of compounds like "this compound." This technique allows for the synthesis of benzonitriles from various substrates, indicating the potential for wide applicability in synthesizing nitrile-containing compounds, which are valuable in various chemical industries (Anbarasan et al., 2011).
properties
IUPAC Name |
3-cyclopentyl-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO/c15-14(16)9-7-12(8-10-14)17-13(18)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGBMEFGTSINJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)
![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)
![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)

![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)
sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)



![1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2998806.png)
![N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2998807.png)
![N-allyl-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2998808.png)
